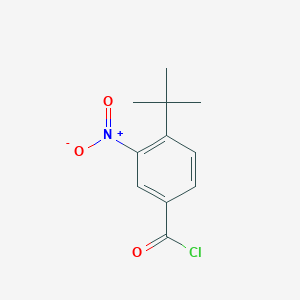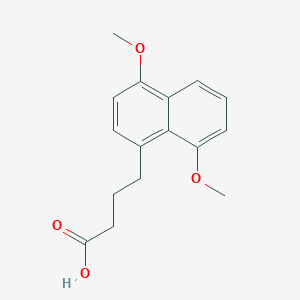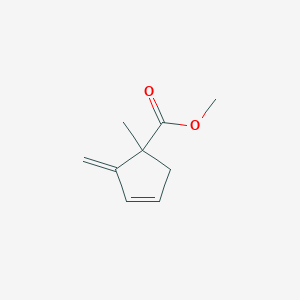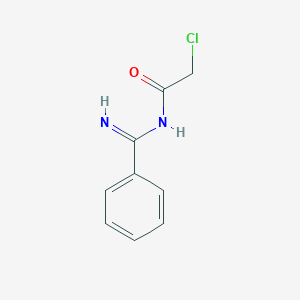
Acetamide,2-chloro-N-(iminobenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,2-chloro-N-(iminobenzyl)-: is an organic compound with the molecular formula C9H9ClN2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chloro-N-(iminobenzyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-chloro-N-(iminobenzyl)- typically involves the reaction of 2-chloroacetamide with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of Acetamide,2-chloro-N-(iminobenzyl)- follows a similar synthetic route but with optimized conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Acetamide,2-chloro-N-(iminobenzyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Hydrolysis: Under acidic or basic conditions, Acetamide,2-chloro-N-(iminobenzyl)- can hydrolyze to form acetic acid and the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
- Substitution reactions yield various substituted acetamides.
- Oxidation reactions produce N-oxides.
- Reduction reactions yield amines.
- Hydrolysis results in acetic acid and benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide,2-chloro-N-(iminobenzyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It acts as a probe to investigate the binding sites and mechanisms of various enzymes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, Acetamide,2-chloro-N-(iminobenzyl)- is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides.
Wirkmechanismus
The mechanism of action of Acetamide,2-chloro-N-(iminobenzyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-phenethylacetamide: Similar structure but with a phenethyl group instead of an iminobenzyl group.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a 2,6-dimethylphenyl group instead of an iminobenzyl group.
2-Chloro-N-(hex-5-yn-1-yl)acetamide: Features a hex-5-yn-1-yl group instead of an iminobenzyl group.
Uniqueness: Acetamide,2-chloro-N-(iminobenzyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iminobenzyl group allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C9H9ClN2O |
|---|---|
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
N-(benzenecarboximidoyl)-2-chloroacetamide |
InChI |
InChI=1S/C9H9ClN2O/c10-6-8(13)12-9(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13) |
InChI-Schlüssel |
XYQJMDCZMJQFKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=N)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)

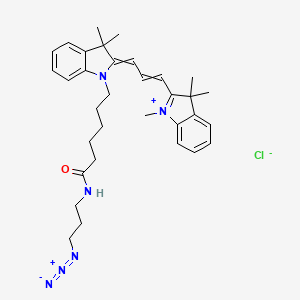
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
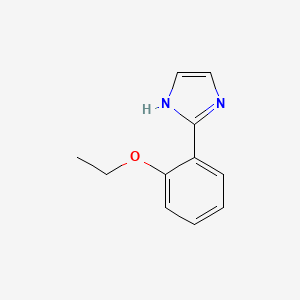
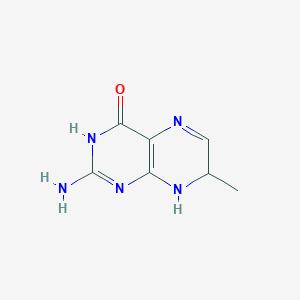

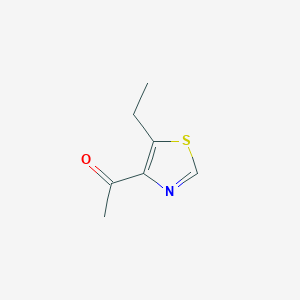
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
